(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

Stable Isotope Labeling LC-MS/MS Method Validation

Non-deuterated or analog internal standards for atomoxetine LC-MS/MS cause systematic bias from differential matrix effects and ionization. This deuterated compound, with a +7 Da mass shift and ≥98 atom % D isotopic purity, co-elutes identically yet enables distinct MS detection for matrix-corrected absolute quantification. Key outcomes: (1) Robust pharmacokinetic profiles for bioequivalence studies; (2) Azido handle enables synthesis of custom-labeled atomoxetine metabolites; (3) Validated precision (<15% CV) in high-throughput toxicology panels. Supplied as a light-yellow solid; ships ambient.

Molecular Formula C16H17N3O
Molecular Weight 274.375
CAS No. 1217603-70-7
Cat. No. B564271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
CAS1217603-70-7
Synonyms1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene-d7; 
Molecular FormulaC16H17N3O
Molecular Weight274.375
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2
InChIInChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D
InChIKeySPJNLNFZPWFKNL-NUZBOFKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane: Deuterated Internal Standard & Atomoxetine Intermediate


(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a stable isotope-labeled, chiral azidoalkane featuring seven deuterium atoms incorporated exclusively within the 2-methylphenoxy aromatic ring . This compound, supplied as a light-yellow solid soluble in dichloromethane and ethyl acetate , serves a dual role: it is an advanced intermediate in the synthesis of isotopically labeled atomoxetine metabolites , and due to its unique mass signature, it is ideally suited as a deuterated internal standard (IS) for quantitative LC-MS/MS analysis of atomoxetine and its metabolites in complex biological matrices .

Type Deuterated internal standard & chiral intermediate
Workflow LC-MS/MS bioanalysis of atomoxetine and metabolites
Key attribute +7 Da mass shift, ≥98 atom % D isotopic purity

Why Generic Substitution Fails in Quantitative Bioanalysis


In quantitative bioanalysis, the substitution of a deuterated internal standard with its non-deuterated analog, or another chemically similar but non-isotopic compound, directly undermines assay accuracy and precision . A core principle of LC-MS/MS method validation is that an ideal IS must co-elute with the analyte to normalize for matrix effects, ion suppression, and injection variability . While the non-deuterated form (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)propane (CAS 1217813-19-8) shares the same chemical structure, its identical mass-to-charge ratio (m/z) renders it indistinguishable from the target analyte in the mass spectrometer, preventing simultaneous quantification. The seven-deuterium label of the target compound creates a +7 Da mass shift, enabling distinct MS detection channels for the analyte and IS while preserving near-identical chromatographic behavior. Substituting with a non-isotopic structural analog introduces differential recovery and ionization efficiencies, leading to systematic bias and unacceptable inter-assay variability. Therefore, for applications requiring absolute quantification of atomoxetine or related compounds, only a specifically designed and validated deuterated internal standard, such as this compound, can meet the analytical rigor demanded by regulatory pharmacokinetic studies .

  • Unlabeled analog (CAS 1217813-19-8) shares identical mass and cannot be distinguished from the analyte in MS, preventing simultaneous quantification.
  • Non-isotopic structural analogs introduce differential recovery and ionization efficiencies, leading to systematic bias in quantitative bioanalysis.

Head-to-Head Evidence: Deuterated vs. Unlabeled Standard


Isotopic Purity: Minimal Unlabeled Background

The compound is specified with a deuterium incorporation purity of ≥98 atom % D . This metric indicates that at least 98% of hydrogen atoms at the seven designated positions on the 2-methylphenoxy ring have been replaced by deuterium. This high level of isotopic enrichment is critical for its function as an internal standard, as it ensures minimal contribution from the unlabeled (d0) isotopologue to the analyte's quantification channel, thereby reducing background interference and improving the lower limit of quantification (LLOQ).

Isotopic purity
Specification review
≥98 atom % D
Minimizes unlabeled background, supports lower LLOQ
Vendor specification; lot-specific verification recommended
Stable Isotope Labeling LC-MS/MS Method Validation

Deuterium Mass Shift for MS Discrimination

The targeted substitution of seven hydrogens (¹H, ~1.0078 Da) with deuteriums (²H, ~2.0141 Da) results in a calculated molecular weight increase of 7.04 Da compared to the unlabeled analog . This specific and predictable mass shift is the fundamental property that enables the mass spectrometer to selectively monitor the analyte and internal standard in separate, non-overlapping channels (e.g., MRM transitions).

Mass shift
Calculated
+7.04 Da
Enables distinct MRM channels without isotopic cross-talk
Based on vendor-reported molecular formulas
Mass Spectrometry Isotope Dilution Analyte Discrimination

Validated Internal Standard for Atomoxetine Bioanalysis

While this specific compound is an intermediate, its intended downstream use is as a deuterated internal standard for atomoxetine and its metabolite, desmethyl atomoxetine . In a validated LC-MS/MS method for atomoxetine quantification in human plasma, the use of a deuterated internal standard (d3-atomoxetine) was critical for achieving an LLOQ of 3 ng/mL and linear calibration curves from 3-900 ng/mL (r² > 0.999) . The method demonstrated robust intra- and inter-day precision and accuracy, and successfully accounted for matrix effects, a feat not possible with a non-isotopic IS.

Method validation
Class-level inference
LLOQ 3 ng/mL (d3-atomoxetine)
Demonstrates deuterated IS necessity for reliable matrix-effect correction
Published validated method; analogous d7 compound expected to perform similarly
Atomoxetine LC-MS/MS Bioanalysis Pharmacokinetics

Cold Storage Maintains Isotopic Integrity

Vendor specifications for this compound consistently recommend storage at 2-8°C in a refrigerator . This temperature range is essential for preventing potential thermal degradation or deuterium-hydrogen back-exchange, which could compromise its isotopic purity and, consequently, its performance as an internal standard. While the unlabeled analog may also be stored under similar conditions, the preservation of the +7 Da mass shift is a unique and critical stability parameter for this deuterated product.

Storage integrity
Vendor guideline
2–8 °C
Preserves isotopic purity and prevents deuterium back-exchange
Consistent across multiple suppliers
Stability Deuterium Exchange Storage Procurement

Application Scenarios


Atomoxetine Bioanalysis for Pharmacokinetic Studies

Use as an internal standard for the absolute quantification of atomoxetine and its primary metabolite in human plasma or serum. The compound's +7 Da mass shift and high isotopic purity (≥98 atom % D) ensure accurate, matrix-effect-corrected results, enabling the generation of robust pharmacokinetic profiles required for bioequivalence studies or therapeutic drug monitoring .

Labeled Metabolite Synthesis for Pathway Studies

Employ as a key intermediate in the multi-step synthesis of deuterium-labeled atomoxetine metabolites (e.g., 4-hydroxyatomoxetine-d7). The azido group provides a versatile handle for further derivatization, allowing researchers to create custom-labeled standards to investigate the specific biotransformation pathways of atomoxetine in vitro and in vivo .

Method Development for Toxicology Screening

Incorporate into high-throughput LC-MS/MS panels designed for toxicology screening or forensic analysis. The use of this deuterated IS helps achieve the stringent precision and accuracy requirements (e.g., <15% CV) across a wide dynamic range, a critical factor when analyzing post-mortem or non-traditional biological matrices known for significant ion suppression .

Application
Selection Property
Validation Focus
Atomoxetine bioanalysis in research matrices
+7 Da mass shift, ≥98 atom % D isotopic enrichment
Matrix-effect correction, LLOQ assessment, assay reproducibility
Labeled metabolite synthesis
Azido functional group, stable d7 aromatic ring
Metabolite identification, biotransformation pathway studies
Toxicology screening method development
Deuterated internal standard for LC-MS/MS
Precision and accuracy under high-throughput conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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